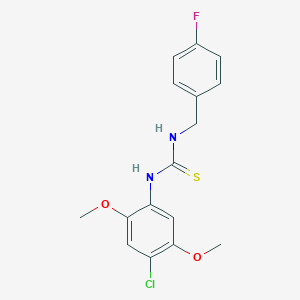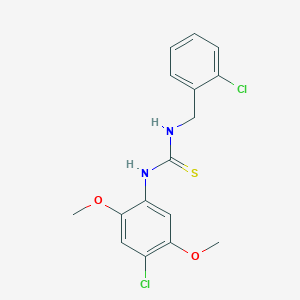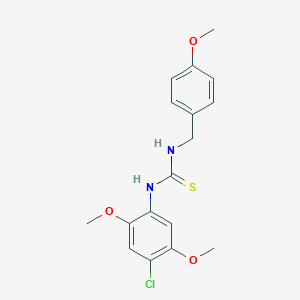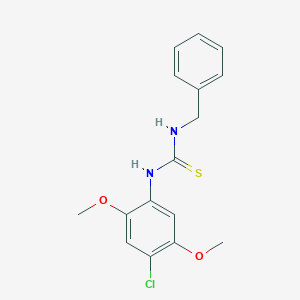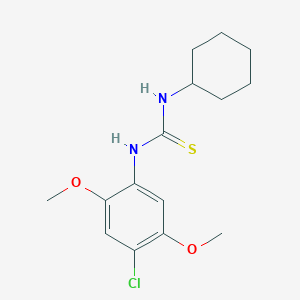
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as DMTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTD is a triazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the induction of cellular stress responses. This compound has been shown to activate the MAPK/ERK signaling pathway and the JNK signaling pathway, both of which are involved in cell growth and proliferation. This compound has also been shown to induce the expression of heat shock proteins, which play a role in protecting cells from stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress and inflammation. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that regulates the expression of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound is stable under a range of conditions and can be easily dissolved in various solvents, making it suitable for use in a range of assays. This compound also has low toxicity, making it a safer alternative to other chemicals that may have adverse effects on cells or organisms. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain assays or applications.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability for research and potential applications. Another area of interest is the investigation of this compound's potential as a drug candidate, particularly in the areas of cancer and antimicrobial therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and cellular processes.
Synthesemethoden
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can be synthesized using several methods, including the reaction of 3,4-dimethylaniline with cyanogen chloride and ammonium chloride, the reaction of cyanuric chloride with 3,4-dimethylaniline, and the reaction of 3,4-dimethylaniline with sodium azide and carbon disulfide. These methods yield this compound with varying yields and purity levels.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various fields, including as an antioxidant, anticancer agent, and antimicrobial agent. This compound has been shown to exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage in cells. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been investigated for its antimicrobial properties and has been shown to have activity against a range of bacterial and fungal strains.
Eigenschaften
Molekularformel |
C11H13N5 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
InChI-Schlüssel |
FFTYXCMVPQSLOV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=N2)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)
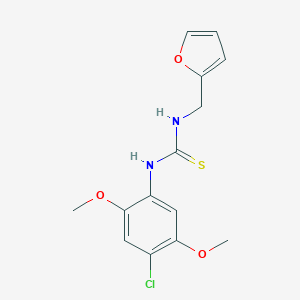
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
